molecular formula C12H11NO6 B1300484 3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid

3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B1300484
M. Wt: 265.22 g/mol
InChI Key: BYFYRFAXGRRVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid is an organic compound with a complex structure that includes both carboxylic acid and hydroxyaniline functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a hydroxyaniline derivative with a carboxymethyl group, followed by oxidation to introduce the oxo group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyaniline moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H11NO6/c14-9-2-1-7(6-12(18)19)5-8(9)13-10(15)3-4-11(16)17/h1-5,14H,6H2,(H,13,15)(H,16,17)(H,18,19)

InChI Key

BYFYRFAXGRRVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)NC(=O)C=CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.